

# 2-sec-Butoxybenzaldehyde: An In-depth Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 2-Sec-butoxybenzaldehyde

Cat. No.: B1288657

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## Introduction

**2-sec-Butoxybenzaldehyde** is a versatile aromatic aldehyde that serves as a crucial building block in various fields of chemical synthesis.<sup>[1]</sup> Its unique structural features, including the reactive aldehyde functionality and the sterically influential sec-butoxy group at the ortho position, make it a valuable precursor for the synthesis of a wide range of organic molecules. This technical guide provides a comprehensive overview of **2-sec-butoxybenzaldehyde**, including its chemical and physical properties, a detailed representative protocol for its synthesis, its spectroscopic profile, and its applications as a building block in organic synthesis, particularly in the context of pharmaceutical development. The strategic placement of the sec-butoxy group can impart desirable physicochemical properties, such as enhanced solubility and modified reactivity, to the resulting molecules, making it an attractive starting material for medicinal chemistry and materials science.<sup>[1]</sup>

## Chemical and Physical Properties

**2-sec-Butoxybenzaldehyde** is a liquid at room temperature with a purity of  $\geq 95\%$  as determined by NMR.<sup>[1]</sup> It is essential to store this compound at 0-8 °C to maintain its stability. <sup>[1]</sup> A summary of its key properties is provided in the table below.

Property	Value	Reference
CAS Number	22921-59-1	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	178.23 g/mol	<a href="#">[1]</a>
Appearance	Liquid	<a href="#">[1]</a>
Purity	≥ 95% (NMR)	<a href="#">[1]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

## Synthesis of 2-sec-Butoxybenzaldehyde

The most common and efficient method for the synthesis of **2-sec-butoxybenzaldehyde** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromobutane to yield the desired product.

## Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar alkoxybenzaldehydes.

Materials:

- Salicylaldehyde
- 2-Bromobutane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO<sub>3</sub>)

- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone or DMF. Add anhydrous potassium carbonate (1.5 - 2.0 eq).
- Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.
- Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude **2-sec-butoxybenzaldehyde**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Reagent/Parameter	Molar Mass (g/mol)	Example Quantity	Moles (mmol)	Equivalents
Salicylaldehyde	122.12	10.0 g	81.9	1.0
2-Bromobutane	137.02	13.5 g (11.2 mL)	98.5	1.2
Potassium Carbonate	138.21	16.9 g	122.8	1.5
Acetone	-	200 mL	-	-
Expected Yield	-	-	-	70-85%

## Spectroscopic Data

While a complete set of validated spectra for **2-sec-butoxybenzaldehyde** is not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the analysis of its isomers and related compounds.

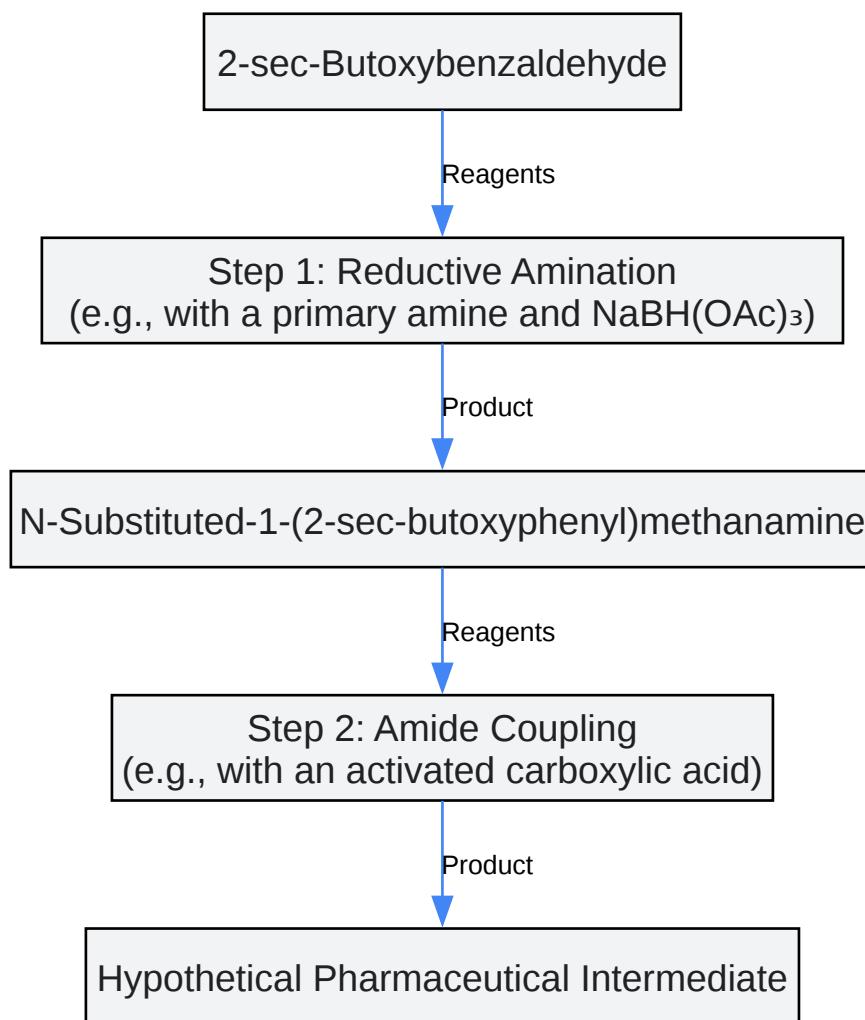
Spectroscopy	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR	* Aldehyde proton (CHO): ~10.3 ppm (singlet) * Aromatic protons: 6.9-7.8 ppm (multiplets) * CH-O of sec-butyl group: ~4.4 ppm (sextet) * CH <sub>2</sub> of sec-butyl group: ~1.7 ppm (multiplet) * CH <sub>3</sub> of ethyl part of sec-butyl group: ~0.9 ppm (triplet) * CH <sub>3</sub> of methyl part of sec-butyl group: ~1.3 ppm (doublet)
<sup>13</sup> C NMR	* Aldehyde carbon (C=O): ~190 ppm * Aromatic carbons: 112-161 ppm (including the carbon attached to the oxygen at ~161 ppm) * CH-O of sec-butyl group: ~76 ppm * CH <sub>2</sub> of sec-butyl group: ~29 ppm * CH <sub>3</sub> of ethyl part of sec-butyl group: ~10 ppm * CH <sub>3</sub> of methyl part of sec-butyl group: ~19 ppm
IR Spectroscopy (cm <sup>-1</sup> )	* C=O stretch (aldehyde): ~1690-1705 cm <sup>-1</sup> (strong) * C-H stretch (aldehyde): ~2720 and ~2820 cm <sup>-1</sup> (medium, often sharp) * C-O-C stretch (ether): ~1240 cm <sup>-1</sup> (strong) * Aromatic C-H stretch: ~3050-3100 cm <sup>-1</sup> (medium) * Aliphatic C-H stretch: ~2850-2970 cm <sup>-1</sup> (medium to strong)
Mass Spectrometry (m/z)	* Molecular Ion (M <sup>+</sup> ): 178.10 * Major Fragments: Loss of the sec-butyl group, loss of CO, and fragments characteristic of the benzaldehyde moiety.

## Applications in Organic Synthesis

**2-sec-Butoxybenzaldehyde** is a valuable starting material for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and conversion to imines, oximes, and hydrazones. These derivatives can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

## Logical Workflow for the Synthesis of a Hypothetical Pharmaceutical Intermediate

The following diagram illustrates a plausible synthetic route starting from **2-sec-butoxybenzaldehyde** to a hypothetical drug candidate precursor.

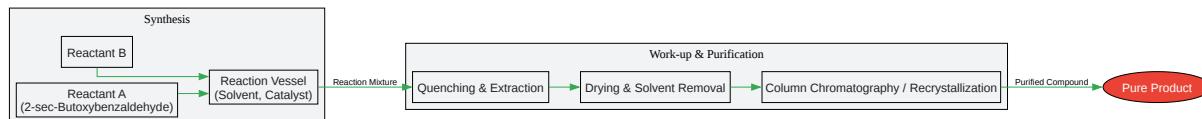


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Caption: Synthetic pathway from **2-sec-butoxybenzaldehyde**.

## General Experimental Workflow

The general workflow for the synthesis and purification of a derivative from **2-sec-butoxybenzaldehyde** is depicted below.



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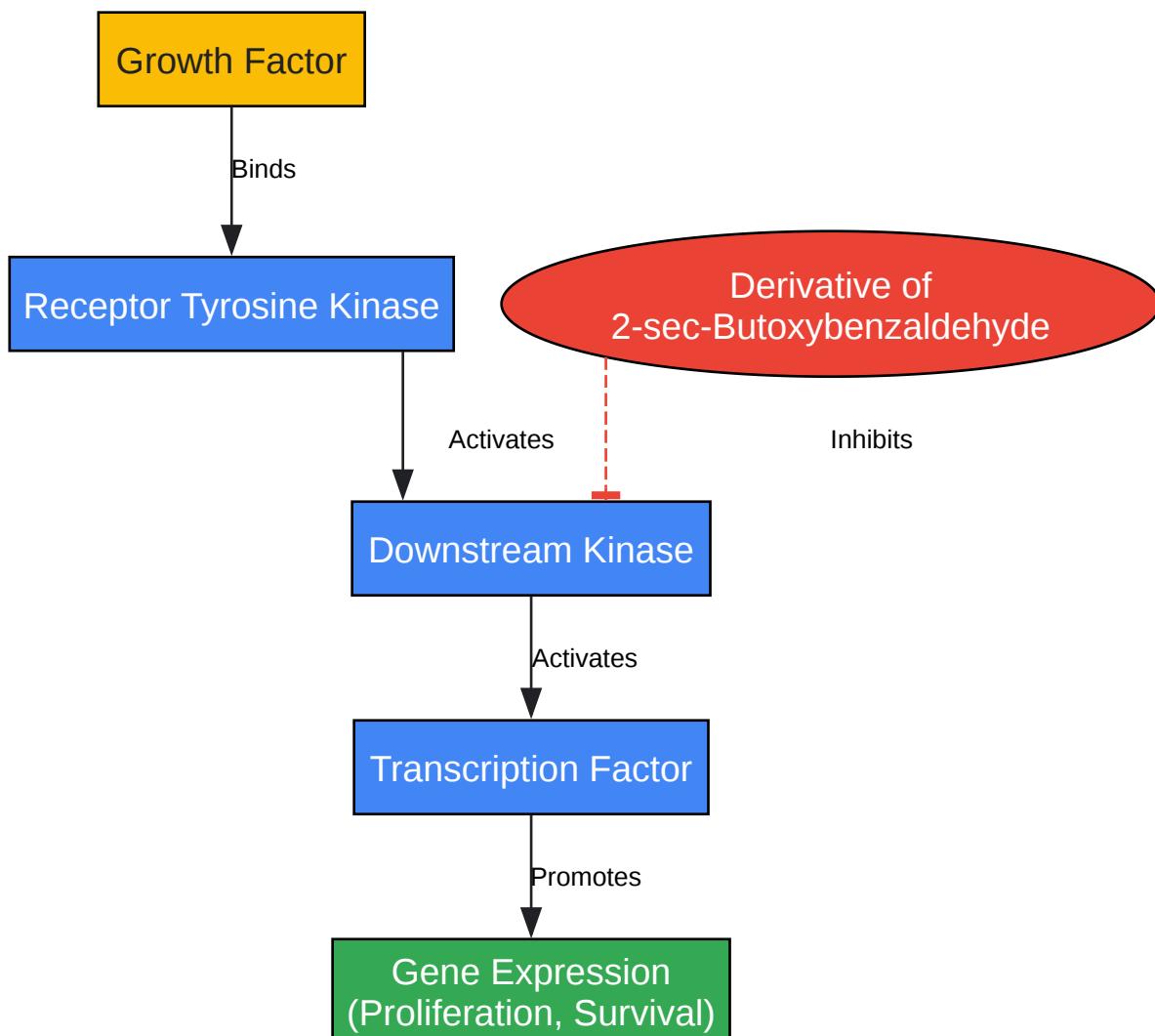
Caption: General experimental workflow diagram.

## Role in Drug Development

Derivatives of **2-sec-butoxybenzaldehyde** are of interest in drug discovery due to the potential for the sec-butoxy group to interact with hydrophobic pockets in biological targets. The aldehyde functionality provides a convenient handle for the introduction of various pharmacophores. For instance, Schiff base derivatives of substituted benzaldehydes are known to exhibit a wide range of biological activities.

## Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a molecule synthesized from **2-sec-butoxybenzaldehyde** acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.



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Caption: Hypothetical kinase pathway inhibition.

## Conclusion

**2-sec-Butoxybenzaldehyde** is a valuable and versatile building block in organic synthesis. Its utility in the preparation of diverse molecular architectures makes it a compound of significant interest to researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for the use of **2-sec-butoxybenzaldehyde** in the design and synthesis of novel compounds.

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## References

- 1. chemimpex.com [chemimpex.com]
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